Elpamotide

Catalog No.
S527010
CAS No.
673478-49-4
M.F
C47H76N16O13
M. Wt
1073.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elpamotide

CAS Number

673478-49-4

Product Name

Elpamotide

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C47H76N16O13

Molecular Weight

1073.2 g/mol

InChI

InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1

InChI Key

ZAJHBCDPAUKEPU-GIKXZWSFSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

solubility

Soluble in DMSO

Synonyms

Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile, arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine, elpamotide, RFVPDGNRI, VEGFR2-169 peptide

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N

The exact mass of the compound Elpamotide is 1072.5778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Elpamotide is a synthetic peptide that has garnered attention for its potential therapeutic applications, particularly in oncology. It is designed to enhance the immune response against tumors by targeting specific pathways involved in tumor progression and angiogenesis. The compound has shown promise in inducing cytotoxic T lymphocytes, which play a critical role in the immune system's ability to combat cancer cells, particularly those expressing vascular endothelial growth factor receptor 2.

Elpamotide functions primarily through its interaction with immune cells and endothelial cells. The peptide's mechanism involves binding to specific receptors on the surface of T lymphocytes, leading to their activation and proliferation. This activation results in the secretion of cytokines and other mediators that enhance the immune response against tumor cells. Additionally, Elpamotide can induce apoptosis in VEGFR2-expressing endothelial cells, disrupting tumor blood supply and contributing to its anti-tumor effects.

The biological activity of Elpamotide is characterized by its ability to stimulate cytotoxic T lymphocytes that can effectively target and kill cancer cells. Studies have demonstrated that Elpamotide enhances the cytotoxicity of these immune cells against various tumor types, particularly pancreatic cancer. Its action is mediated through the induction of specific signaling pathways that promote T cell activation and effector functions, including the release of perforin and granzymes, which are essential for inducing apoptosis in target cells.

The synthesis of Elpamotide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Following synthesis, the peptide is cleaved from the resin and deprotected to yield the final product. Purification is often achieved through high-performance liquid chromatography (HPLC) to ensure the removal of any impurities or by-products.

Elpamotide has potential applications in cancer immunotherapy, particularly as an adjuvant treatment alongside conventional therapies such as chemotherapy or radiation. Its ability to enhance immune responses makes it a candidate for combination therapies aimed at improving patient outcomes in various malignancies. Additionally, research is ongoing to explore its use in vaccine formulations targeting specific tumor antigens.

Interaction studies have highlighted Elpamotide's role in modulating immune responses. For instance, it has been shown to enhance the activity of dendritic cells when used in conjunction with other immunotherapeutic agents. These studies indicate that Elpamotide may improve antigen presentation and T cell activation, leading to a more robust anti-tumor response. Furthermore, investigations into its interactions with various cytokines have provided insights into optimizing its therapeutic efficacy.

Elpamotide shares structural and functional similarities with several other peptides used in cancer therapy. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
CilengitideAntiangiogenic; targets integrin α(V)β(3)Cyclic structure enhances stability
Wilms Tumor 1 PeptideStimulates immune response against tumorsSpecifically targets Wilms tumor antigen
Microcin E492Induces apoptosis through calcium releaseIon-forming properties
Human Interleukin-2Enhances cytotoxicity of immune cellsCytokine with broad immunostimulatory effects

Elpamotide's distinct feature lies in its specific targeting of VEGFR2-expressing endothelial cells while simultaneously enhancing T cell-mediated cytotoxicity, setting it apart from other compounds that may focus on either angiogenesis or direct tumor cell targeting without this dual approach.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

15

Exact Mass

1072.57777654 g/mol

Monoisotopic Mass

1072.57777654 g/mol

Heavy Atom Count

76

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S68632MB2G

Sequence

RFVPDGNRI

Pharmacology

Elpamotide is a peptide vaccine containing an HLA-A*2402-restricted epitope of vascular endothelial growth factor receptor (VEGFR) 2 with potential immunostimulatory and antineoplastic activities. Upon administration, VEGFR2-169 peptide vaccine may stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing tumor cells. VEGFR2, a receptor tyrosine kinase, is overexpressed by a variety of tumor types; overexpression is associated with tumor cell proliferation and tumor angiogenesis. HLA-A*2402 is an MHC class I molecule that presents antigenic peptides to CD8+ T cells; epitope design restricted to epitopes that bind most efficiently to HLA-A*2402 may improve antigenic peptide immunogenicity.

Wikipedia

Elpamotide

Dates

Last modified: 07-15-2023
1: Ottaiano A, Capozzi M, De Divitiis C, De Stefano A, Botti G, Avallone A, Tafuto S. Gemcitabine mono-therapy versus gemcitabine plus targeted therapy in advanced pancreatic cancer: a meta-analysis of randomized phase III trials. Acta Oncol. 2017 Mar;56(3):377-383. doi: 10.1080/0284186X.2017.1288922. Epub 2017 Feb 17. Review. PubMed PMID: 28256961.
2: Yamaue H, Tsunoda T, Tani M, Miyazawa M, Yamao K, Mizuno N, Okusaka T, Ueno H, Boku N, Fukutomi A, Ishii H, Ohkawa S, Furukawa M, Maguchi H, Ikeda M, Togashi Y, Nishio K, Ohashi Y. Randomized phase II/III clinical trial of elpamotide for patients with advanced pancreatic cancer: PEGASUS-PC Study. Cancer Sci. 2015 Jul;106(7):883-90. doi: 10.1111/cas.12674. Epub 2015 May 14. PubMed PMID: 25867139; PubMed Central PMCID: PMC4520640.
3: Matsuyama M, Ishii H, Furuse J, Ohkawa S, Maguchi H, Mizuno N, Yamaguchi T, Ioka T, Ajiki T, Ikeda M, Hakamada K, Yamamoto M, Yamaue H, Eguchi K, Ichikawa W, Miyazaki M, Ohashi Y, Sasaki Y. Phase II trial of combination therapy of gemcitabine plus anti-angiogenic vaccination of elpamotide in patients with advanced or recurrent biliary tract cancer. Invest New Drugs. 2015 Apr;33(2):490-5. doi: 10.1007/s10637-014-0197-z. Epub 2014 Dec 13. PubMed PMID: 25502982; PubMed Central PMCID: PMC4387249.
4: Okamoto I, Arao T, Miyazaki M, Satoh T, Okamoto K, Tsunoda T, Nishio K, Nakagawa K. Clinical phase I study of elpamotide, a peptide vaccine for vascular endothelial growth factor receptor 2, in patients with advanced solid tumors. Cancer Sci. 2012 Dec;103(12):2135-8. doi: 10.1111/cas.12014. Epub 2012 Oct 14. PubMed PMID: 22957712.
5: Miyazawa M, Ohsawa R, Tsunoda T, Hirono S, Kawai M, Tani M, Nakamura Y, Yamaue H. Phase I clinical trial using peptide vaccine for human vascular endothelial growth factor receptor 2 in combination with gemcitabine for patients with advanced pancreatic cancer. Cancer Sci. 2010 Feb;101(2):433-9. doi: 10.1111/j.1349-7006.2009.01416.x. Epub 2009 Oct 27. PubMed PMID: 19930156.

Explore Compound Types